molecular formula C17H16ClN5O B2495215 N-benzyl-5-(3-chloroanilino)-N-methyltriazolidine-4-carboxamide CAS No. 1291849-01-8

N-benzyl-5-(3-chloroanilino)-N-methyltriazolidine-4-carboxamide

Cat. No.: B2495215
CAS No.: 1291849-01-8
M. Wt: 341.8
InChI Key: PBUVIWJCHJHYFO-UHFFFAOYSA-N
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Description

N-benzyl-5-(3-chloroanilino)-N-methyltriazolidine-4-carboxamide is a chemical compound offered for research and development purposes. This product is provided exclusively for laboratory use and is not intended for human therapeutic, veterinary, or personal application. Compounds featuring the triazolidine-carboxamide scaffold and N-benzyl substituents are of significant interest in medicinal chemistry research. Specifically, structurally related N-benzyl carboxamide derivatives have been investigated as potential multi-target directed ligands for complex neurological targets. Recent studies have explored similar frameworks as inhibitors for enzymes like monoamine oxidase (MAO) and cholinesterase (ChE), which are relevant in the research of neurodegenerative conditions . The design of such molecules often incorporates a carboxamide moiety that can act as a hydrogen bond donor or acceptor, potentially facilitating critical interactions with enzyme active sites . Researchers can utilize this compound for various in vitro studies, including target identification, mechanism of action analysis, and structure-activity relationship (SAR) investigations. All necessary handling should be conducted by qualified professionals in a appropriately controlled laboratory setting.

Properties

IUPAC Name

N-benzyl-5-(3-chloroanilino)-N-methyltriazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O/c1-23(11-12-6-3-2-4-7-12)17(24)15-16(21-22-20-15)19-14-9-5-8-13(18)10-14/h2-10,15-16,19-22H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOKVVVMBORSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2C(NNN2)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-(3-chloroanilino)-N-methyltriazolidine-4-carboxamide typically involves the following steps:

    Formation of the Triazolidine Ring: The triazolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and carbonyl compounds.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the triazolidine ring.

    Attachment of the 3-Chloroanilino Group: The 3-chloroanilino group is incorporated via an amination reaction, where a 3-chloroaniline derivative reacts with the triazolidine ring.

    Methylation: The final step involves the methylation of the nitrogen atom in the triazolidine ring using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-(3-chloroanilino)-N-methyltriazolidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles or electrophiles; reactions are conducted in polar or non-polar solvents depending on the nature of the substituents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-benzyl-5-(3-chloroanilino)-N-methyltriazolidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-benzyl-5-(3-chloroanilino)-N-methyltriazolidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

While direct data on N-benzyl-5-(3-chloroanilino)-N-methyltriazolidine-4-carboxamide is scarce, comparisons can be drawn with structurally related carboxamide derivatives, particularly pyrazole-based analogs described in the literature. Below is a detailed analysis:

Structural Similarities and Differences

Feature This compound Pyrazole-Carboxamide Derivatives (e.g., 3a–3p)
Core Structure Triazolidine (3-membered N-heterocycle) Pyrazole (5-membered N-heterocycle)
Key Substituents N-Benzyl, N-methyl, 3-chloroanilino Aryl (e.g., phenyl, 4-chlorophenyl), chloro, cyano
Functional Groups Carboxamide Carboxamide, cyano
Synthetic Complexity Likely higher due to triazolidine stability challenges Moderate; optimized via EDCI/HOBt coupling

Physicochemical Properties

The triazolidine core introduces unique steric and electronic effects compared to pyrazole analogs:

  • Stability : Triazolidines are less thermally stable than pyrazoles due to ring strain, which may limit their applicability in high-temperature reactions.
  • Lipophilicity: The N-benzyl and 3-chloroanilino groups in the target compound may enhance lipophilicity compared to pyrazole derivatives with cyano or halogenated aryl groups .

Spectroscopic Data

While spectroscopic data for the target compound is unavailable, pyrazole derivatives exhibit consistent patterns:

  • ¹H-NMR : Aromatic protons resonate at δ 7.2–8.1 ppm, with methyl groups at δ 2.4–2.6 ppm .
  • MS/IR: Pyrazole derivatives show strong carbonyl (1630–1640 cm⁻¹) and cyano (2230 cm⁻¹) IR peaks, with molecular ions confirmed via ESI-MS .

Research Findings and Implications

Bioactivity Potential

Pyrazole-carboxamides (e.g., 3a–3p) are explored for antimicrobial and anticancer activities, driven by their hydrogen-bonding capacity (carboxamide) and electron-withdrawing substituents (cyano, chloro) .

Limitations of Current Data

  • No direct pharmacological or toxicological data exists for the target compound.
  • Pyrazole derivatives dominate research due to their synthetic accessibility, leaving triazolidine analogs understudied .

Biological Activity

N-benzyl-5-(3-chloroanilino)-N-methyltriazolidine-4-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the class of triazolidine derivatives. The synthesis typically involves several key steps:

  • Formation of the Triazolidine Ring : This is achieved through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
  • Introduction of the Benzyl Group : This is done via nucleophilic substitution, where a benzyl halide reacts with the triazolidine ring.
  • Attachment of the 3-Chloroanilino Group : An amination reaction incorporates the 3-chloroaniline derivative into the triazolidine structure.
  • Methylation : The nitrogen atom in the triazolidine ring is methylated using agents like methyl iodide.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibiotic candidate.

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies show that it can inhibit cell proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases, which is crucial for therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby modulating cellular functions.
  • Receptor Binding : It can bind to various receptors, influencing signal transduction pathways that are vital for cell survival and proliferation.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, demonstrating promising antibacterial activity.

PathogenMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32

Study 2: Anticancer Potential

In another study focusing on cancer treatment, this compound was tested on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of treatment.

Treatment Concentration (µM)Cell Viability (%)
0100
1085
2560
5030

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